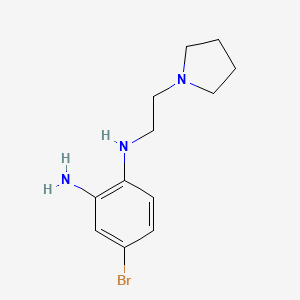
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes an amino group, a pyridine ring, and a butanamide backbone, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutanoic acid and pyridine-3-amine.
Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is converted to an amide by reacting it with pyridine-3-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include oximes, piperidine derivatives, and various substituted amides.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-3-methyl-N-(pyridin-3-yl)butanamide
- (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide
- (2S)-2-amino-3,3-dimethyl-N-(pyridin-4-yl)butanamide
Uniqueness
The unique combination of the amino group, pyridine ring, and butanamide backbone in (2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride provides distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H19Cl2N3O |
|---|---|
Peso molecular |
280.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3-dimethyl-N-pyridin-3-ylbutanamide;dihydrochloride |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-11(2,3)9(12)10(15)14-8-5-4-6-13-7-8;;/h4-7,9H,12H2,1-3H3,(H,14,15);2*1H/t9-;;/m1../s1 |
Clave InChI |
OXSMCEKOWLGSTI-KLQYNRQASA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)NC1=CN=CC=C1)N.Cl.Cl |
SMILES canónico |
CC(C)(C)C(C(=O)NC1=CN=CC=C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[1,5-b']dithiophene-4,8-dione, 2-(1-hydroxyethyl)-](/img/structure/B8616332.png)
![2-[(Pyridin-3-yl)methylidene]cyclohexan-1-one](/img/structure/B8616343.png)










